Lipophilicity Advantage Over 4-Fluoro-2-methylpyridine: XLogP3 Comparison
The isobutyl group at the 2-position provides a substantial lipophilicity gain compared to the methyl-substituted analog. 4-Fluoro-2-isobutylpyridine has a computed XLogP3 of 2.6, versus 1.2 for 4-fluoro-2-methylpyridine, representing a ΔLogP of +1.4 [1]. This positions the compound in a more favorable lipophilicity range for membrane permeability while remaining below the LogP >3 threshold commonly associated with poor solubility and increased promiscuity risk in drug discovery [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 4-Fluoro-2-methylpyridine: XLogP3 = 1.2 |
| Quantified Difference | ΔLogP = +1.4 (Target is ~25-fold more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the higher lipophilicity of 4-fluoro-2-isobutylpyridine may translate to improved passive membrane permeability compared to smaller alkyl analogs, while remaining in a developable LogP range.
- [1] PubChem. XLogP3 values: 4-Fluoro-2-isobutylpyridine (CID 58758097, XLogP3=2.6); 4-Fluoro-2-methylpyridine (CID 521036, XLogP3=1.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. Review establishing LogP >3 as a common risk threshold. View Source
